Metoclopramide

Description

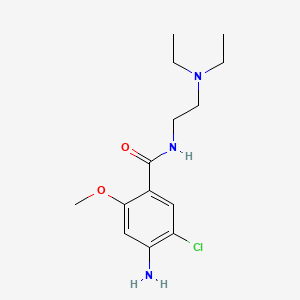

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2576-84-3 (di-hydrochloride), 54143-57-6 (mono-hydrochloride, mono-hydrate), 7232-21-5 (mono-hydrochloride) | |

| Record name | Metoclopramide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045169 | |

| Record name | Metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/, Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60, In water, 0.02 g/100 mL at 25 °C, 3.10e-01 g/L | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

364-62-5 | |

| Record name | Metoclopramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoclopramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4YEB44I46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-173, 146.5-148 °C, 147.25 °C | |

| Record name | Metoclopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metoclopramide on Dopamine D2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metoclopramide is a widely utilized therapeutic agent whose clinical efficacy is primarily derived from its interaction with central and peripheral dopamine (B1211576) D2 receptors. As a potent D2 receptor antagonist, it modulates critical physiological pathways, resulting in significant antiemetic and prokinetic effects. This document provides a comprehensive technical overview of this compound's mechanism of action at the D2 receptor, detailing its quantitative pharmacology, the specific signaling cascades it modulates, and the experimental methodologies used to characterize these interactions. The primary focus is to furnish a detailed resource for professionals engaged in pharmacological research and drug development.

Core Mechanism of Action at the D2 Receptor

This compound's principal mechanism of action is the blockade of dopamine D2 receptors.[1][2][3] Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[4][5] D2 receptors are predominantly coupled to the Gi/o family of inhibitory G proteins.[4][6] By competitively binding to these receptors, this compound prevents the endogenous ligand, dopamine, from activating its downstream signaling cascade.[7] This antagonism occurs at both central and peripheral D2 receptors, which accounts for its dual therapeutic actions.[8][9]

-

Central Action (Antiemetic): In the central nervous system, this compound acts on the chemoreceptor trigger zone (CTZ) in the area postrema of the brain.[1][8][10] The CTZ lies outside the blood-brain barrier and is rich in D2 receptors.[10] By blocking these receptors, this compound inhibits the signaling cascade that triggers nausea and vomiting.[8][11]

-

Peripheral Action (Prokinetic): In the gastrointestinal (GI) tract, dopamine acts as an inhibitory neurotransmitter, reducing motility by activating D2 receptors on cholinergic neurons in the myenteric plexus.[1][2] this compound antagonizes these peripheral D2 receptors, which removes this inhibitory effect, thereby enhancing the release of acetylcholine (B1216132) and increasing GI motility, accelerating gastric emptying, and increasing lower esophageal sphincter tone.[2][11][12]

Quantitative Pharmacology: Receptor Binding and Functional Potency

The affinity and functional potency of this compound at the D2 receptor have been quantified through various in vitro assays. The dissociation constant (Ki) from radioligand binding assays indicates the affinity of the drug for the receptor, while the half-maximal inhibitory concentration (IC50) from functional assays measures its potency in antagonizing receptor signaling.

| Parameter | Receptor | Value (nM) | Assay Type | Source |

| Ki | Dopamine D2 | 64 | Radioligand Binding ([3H]spiperone) | [13] |

| Ki | Dopamine D2 | 113 | Radioligand Binding ([3H]spiperone) | [13] |

| Ki | Dopamine D2 | 104 | Radioligand Binding ([3H]spiperone) | [13] |

| IC50 | Dopamine D2 | 483 | Functional Antagonism | [12] |

Note: Variations in reported values can be attributed to differences in experimental conditions, tissue preparations, and specific assay protocols.

D2 Receptor Signaling Pathways and Modulation by this compound

Canonical D2 Receptor Signaling (Agonist-Mediated)

Activation of the D2 receptor by dopamine initiates a Gαi/o-mediated signaling cascade. The activated G protein dissociates into its α and βγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP).[4][6][14] This decrease in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to an inhibitory neuronal response.

This compound's Antagonistic Effect on D2 Signaling

This compound functions by competitively binding to the D2 receptor, occupying the binding site without activating the receptor. This blockade prevents dopamine from binding and initiating the inhibitory Gαi/o signaling cascade. Consequently, adenylyl cyclase remains active, cAMP production is not suppressed, and the inhibitory cellular response is prevented.

Physiological Consequences and Therapeutic Rationale

The antagonism of D2 receptors by this compound in different anatomical locations translates directly into its primary clinical applications.

Experimental Protocols for Characterization

The pharmacological profile of this compound is determined using a combination of binding and functional assays.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[15] It measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation.[13][16]

Methodology:

-

Membrane Preparation: D2 receptor-expressing cells or tissues (e.g., porcine striatum) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[17][18]

-

Incubation: A fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[13][18]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[16][18]

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.[13][16]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[18]

Cell-Based Functional Assays (cAMP Inhibition)

Functional assays measure the biological effect of a ligand on its receptor. To determine this compound's antagonist potency, its ability to reverse the effects of a D2 agonist on cAMP production is measured.[14][19]

Methodology:

-

Cell Culture: A cell line stably expressing the human D2 receptor (e.g., CHO-D2 cells) is cultured.[20]

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[19]

-

Agonist Stimulation: A D2 receptor agonist (e.g., dopamine or quinpirole) is added at a fixed concentration (typically its EC80) to stimulate the receptors and inhibit adenylyl cyclase, causing a drop in cAMP levels.[19][20]

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[19]

-

Data Analysis: The measured cAMP levels are plotted against the log concentration of this compound. The resulting dose-response curve demonstrates this compound's ability to reverse the agonist-induced cAMP drop. The IC50 value, representing the concentration of this compound that restores the cAMP response to 50% of the maximal agonist inhibition, is determined.[20]

Conclusion

This compound exerts its potent antiemetic and prokinetic effects through a well-defined mechanism: the competitive antagonism of dopamine D2 receptors. Its action at central D2 receptors in the chemoreceptor trigger zone underlies its antiemetic properties, while its blockade of peripheral D2 receptors in the gastrointestinal tract removes dopamine's inhibitory influence on motility. The pharmacological characteristics of this interaction, including its binding affinity (Ki) and functional potency (IC50), have been rigorously established through standard in vitro methodologies such as radioligand binding and cAMP functional assays. This detailed understanding of its molecular mechanism of action is fundamental for its appropriate clinical use and for the development of future therapeutic agents targeting the dopaminergic system.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. droracle.ai [droracle.ai]

- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 9. litfl.com [litfl.com]

- 10. mdpi.com [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. innoprot.com [innoprot.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Metoclopramide as a 5-HT3 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of metoclopramide's role as a 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. While clinically utilized for its prokinetic and antiemetic properties, this compound's interaction with the 5-HT3 receptor is a critical component of its pharmacological profile, albeit one that distinguishes it from more selective agents. This document details the mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and the associated cellular signaling pathways.

Mechanism of Action at the 5-HT3 Receptor

This compound's antiemetic effects are partly attributable to its antagonism of 5-HT3 receptors located centrally in the chemoreceptor trigger zone (CTZ) of the brainstem and peripherally on vagal afferent nerves in the gastrointestinal tract.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel; when activated by serotonin (B10506) released from enterochromaffin cells in the gut, it triggers depolarization of vagal afferents, initiating the vomiting reflex.[4][5] this compound blocks these receptors, thereby inhibiting the initiation of this reflex.

However, this compound is a non-selective antagonist. Its overall pharmacological profile also includes potent dopamine (B1211576) D2 receptor antagonism, which contributes significantly to its antiemetic and extrapyramidal side effects, and 5-HT4 receptor agonism, which underlies its prokinetic (gastric motility-enhancing) effects. This contrasts with highly selective 5-HT3 antagonists like ondansetron (B39145) and granisetron, which have a selectivity ratio of approximately 1000:1 for the 5-HT3 receptor over other receptor types.

Quantitative Pharmacology: Binding Affinity and Functional Potency

This compound is considered a relatively weak antagonist at the 5-HT3 receptor compared to the "setron" class of drugs. Its affinity and functional inhibition have been quantified using various in vitro techniques, with patch-clamp electrophysiology providing precise measures of its inhibitory concentration.

| Compound | Receptor/System | Assay Type | Value | Unit | Reference(s) |

| This compound | Human 5-HT3A | Patch-Clamp | IC₅₀ = 0.064 | µM | |

| This compound | Human 5-HT3A | Patch-Clamp (Integrated Current) | IC₅₀ = 0.076 | µM | |

| Ondansetron | 5-HT3 Receptor | Binding Assays | pKb ≈ 8.3-10.2 | ||

| Granisetron | 5-HT3 Receptor | Binding Assays | pKb ≈ 8.3-10.2 | ||

| Tropisetron | 5-HT3 Receptor | Binding Assays | pKb ≈ 8.3-10.2 |

Table 1: Comparative quantitative data for 5-HT3 receptor antagonists. IC₅₀ (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. pKb is the negative logarithm of the binding affinity of an antagonist.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel, not a G-protein-coupled receptor. Its activation leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, causing neuronal depolarization. The subsequent increase in intracellular calcium can trigger downstream signaling cascades, including the activation of calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which can lead to further cellular responses.

Figure 1: Simplified 5-HT3 receptor downstream signaling pathway.

Key Experimental Protocols

Characterizing the antagonistic properties of compounds like this compound at the 5-HT3 receptor involves a combination of in vitro and in vivo assays.

In Vitro Characterization

This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing human 5-HT3A receptors (e.g., HEK-293 cells) or from brain tissue rich in these receptors.

-

Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]GR65630.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., granisetron).

-

Buffers: Homogenization buffer, assay binding buffer.

-

Equipment: 96-well plates, filter harvester, scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for a competitive radioligand binding assay.

This technique directly measures the ion flow through 5-HT3 receptor channels and the inhibitory effect of an antagonist.

Objective: To determine the functional antagonism (IC50) of this compound on 5-HT3 receptor-mediated currents.

Materials:

-

Cells: HEK-293 cells stably expressing human 5-HT3A receptors.

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Solutions: Extracellular and intracellular recording solutions.

-

Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Protocol:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Patching: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the membrane of a single cell (whole-cell configuration).

-

Agonist Application: Apply a known concentration of 5-HT to the cell via a rapid perfusion system to evoke an inward current.

-

Antagonist Application: To determine the IC50, pre-incubate the cell with varying concentrations of this compound for a set time (e.g., 60 seconds) before co-applying it with the 5-HT agonist.

-

Recording: Record the peak and integrated current responses at each antagonist concentration.

-

Data Analysis: Normalize the current response in the presence of the antagonist to the control response (agonist alone). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

In Vivo Characterization

This is a gold-standard animal model for assessing the efficacy of antiemetic drugs. The ferret is often used due to its robust emetic response.

Objective: To evaluate the anti-emetic efficacy of this compound against chemotherapy-induced vomiting.

Materials:

-

Animals: Male ferrets.

-

Emetogen: Cisplatin (B142131).

-

Test Compound: this compound.

-

Vehicle Control: Saline or other appropriate vehicle.

-

Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection supplies.

Protocol:

-

Acclimatization: Acclimate ferrets to individual observation cages.

-

Drug Administration: Administer this compound or vehicle control via a specified route (e.g., i.p.) at a set time before the emetogen challenge.

-

Emetogen Challenge: Induce emesis by administering a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.).

-

Observation: Observe the animals continuously for a defined period (e.g., 2-4 hours for acute emesis) and record the number of retches and vomits.

-

Data Analysis: Compare the number of emetic episodes in the drug-treated group to the vehicle-treated group. Calculate the percentage of inhibition to determine the efficacy of this compound. The dose that produces 50% inhibition (ED50) can be determined.

Figure 3: Experimental workflow for the cisplatin-induced emesis model in ferrets.

This model assesses the ability of a compound to block the reflex bradycardia (slowing of the heart rate) induced by 5-HT3 receptor activation on vagal afferents in the heart.

Objective: To determine if this compound can inhibit the 5-HT-mediated Bezold-Jarisch reflex.

Materials:

-

Animals: Anesthetized rats.

-

Agonist: A selective 5-HT3 receptor agonist like 2-methyl-5-HT or phenylbiguanide.

-

Test Compound: this compound.

-

Equipment: Anesthesia, surgical tools for catheterization, blood pressure transducer, electrocardiogram (ECG) recorder.

Protocol:

-

Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid artery (for blood pressure monitoring). Record heart rate via ECG.

-

Baseline Measurement: Record baseline heart rate and blood pressure.

-

Reflex Induction: Administer an i.v. bolus of the 5-HT3 agonist to induce a transient, sharp decrease in heart rate (bradycardia).

-

Antagonist Administration: After the heart rate returns to baseline, administer this compound (i.v.).

-

Post-Antagonist Challenge: After a suitable interval, re-challenge the animal with the same dose of the 5-HT3 agonist.

-

Data Analysis: Measure the magnitude of the bradycardic response before and after the administration of this compound. Calculate the percentage of inhibition of the reflex.

Conclusion

This compound is a pharmacologically complex drug that functions, in part, as a 5-HT3 receptor antagonist. Its affinity for this receptor is lower than that of selective "setron" antagonists, and its clinical profile is heavily influenced by its activity at dopamine D2 and 5-HT4 receptors. The experimental protocols detailed herein—spanning in vitro binding and functional assays to in vivo models of emesis and cardiovascular reflexes—provide a robust framework for researchers to quantify its activity at the 5-HT3 receptor and to differentiate its pharmacological effects from those of other antiemetic agents. A thorough understanding of its interaction with this ligand-gated ion channel is essential for its appropriate use and for the development of future therapeutics.

References

- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

Metoclopramide's In Vitro Effects on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of metoclopramide on gastrointestinal (GI) motility. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support research and development in gastroenterology.

Core Mechanisms of Action

This compound's prokinetic effects on the gastrointestinal tract are primarily mediated through a dual mechanism of action at the peripheral level:

-

Serotonin 5-HT4 Receptor Agonism: this compound acts as an agonist at 5-HT4 receptors located on presynaptic cholinergic neurons in the myenteric plexus.[1][2][3] This activation enhances the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the gut, leading to increased smooth muscle contraction.[1][4]

-

Dopamine D2 Receptor Antagonism: this compound antagonizes D2 receptors on enteric neurons. Dopamine typically exerts an inhibitory effect on gastrointestinal motility by suppressing acetylcholine release. By blocking these D2 receptors, this compound disinhibits cholinergic neurons, further promoting ACh release and enhancing motility.

At higher concentrations, this compound also exhibits weak antagonism of 5-HT3 receptors, which may contribute to its antiemetic properties but is less central to its direct prokinetic effects on motility in vitro.

Quantitative Analysis of In Vitro Effects

The following tables summarize the quantitative effects of this compound observed in various in vitro experimental models.

Table 1: Effects of this compound on Contractility of Isolated GI Tissues

| Tissue Preparation | Species | This compound Concentration | Observed Effect | Reference(s) |

| Longitudinal Muscle of Ileum | Guinea Pig | Low concentrations | Potentiation of responses to acetylcholine, substance P, histamine, and barium chloride. | |

| Longitudinal Muscle of Ileum | Guinea Pig | High concentrations | Depression of smooth muscle responses. | |

| Circular Muscle of Small Intestine and Colon | Human | Not specified | Contraction (antagonized by atropine). | |

| Longitudinal Muscle of Stomach and Colon | Human | Not specified | Sensitization to acetylcholine. | |

| Longitudinal Muscle Strips of Stomach | Human | 0.28-28 µM | Concentration-dependent increase in electrically evoked cholinergic contractions. | |

| Circular Muscle Strips of Antrum | Human | 100 µM | Facilitation of electrically evoked contractions (Emax 95 ± 29%). | |

| Fundus Strips | Rat | 10⁻⁶ - 10⁻⁴ M | Enhancement of electrical field stimulation-evoked contractions. |

Table 2: Effects of this compound on Cholinergic Neurotransmission In Vitro

| Tissue Preparation | Species | this compound Concentration | Measured Parameter | Observed Effect | Reference(s) | | --- | --- | --- | --- | --- | | Myenteric Plexus - Longitudinal Muscle | Guinea Pig | Not specified | Resting acetylcholine release | Increase | | | Myenteric Plexus - Longitudinal Muscle | Guinea Pig | Not specified | Electrically evoked acetylcholine release (0.1 Hz) | Facilitation | | | Fundus Strips (pre-incubated with [³H]choline) | Rat | 10⁻⁶ - 10⁻⁴ M | Ratio of [³H]acetylcholine/[³H]choline in superfusate | Increase | |

Table 3: Effects of this compound on the Peristaltic Reflex In Vitro

| Tissue Preparation | Species | this compound Concentration | Observed Effect | Reference(s) | | --- | --- | --- | --- | | Isolated Ileum | Guinea Pig | 1.0 µM | Lowered the threshold for elicitation of the peristaltic reflex. | | | Isolated Ileum | Guinea Pig | 1.0 µM | Facilitated the peristaltic response to threshold pressures. | | | Isolated Ileum | Guinea Pig | 1.0 µM | Restored the reflex in fatigued preparations. | |

Signaling Pathways of this compound

The following diagrams illustrate the key signaling pathways influenced by this compound in enteric neurons.

Experimental Protocols

A standardized in vitro organ bath experiment is a cornerstone for evaluating the effects of compounds on GI motility. Below is a detailed protocol for assessing the effects of this compound on isolated intestinal tissue.

Objective: To determine the effect of this compound on the contractility of isolated intestinal smooth muscle.

Materials and Equipment:

-

Tissue Source: Guinea pig, rat, or human intestinal tissue (e.g., ileum, colon, stomach antrum).

-

Organ Bath System: Includes a water-jacketed organ bath, tissue holders, force-displacement transducers, and a data acquisition system.

-

Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Gases: Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

-

Pharmacological Agents: this compound hydrochloride, acetylcholine (as a positive control), atropine (B194438) (as an antagonist control), and appropriate vehicle controls.

-

Dissection Tools: Fine scissors, forceps.

-

Suture Thread

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to approved institutional protocols.

-

Promptly dissect the desired segment of the gastrointestinal tract (e.g., a 2-3 cm segment of the terminal ileum).

-

Place the tissue segment in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove any adhering mesenteric tissue.

-

Prepare longitudinal or circular muscle strips as required by the study design.

-

Tie sutures to both ends of the tissue strip.

-

-

Organ Bath Setup:

-

Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C.

-

Continuously bubble the solution with carbogen gas.

-

Mount the tissue strip in the organ bath by attaching the bottom suture to a fixed hook and the top suture to a force-displacement transducer.

-

Apply an initial tension (e.g., 0.5-1.0 g) and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh Krebs solution every 15 minutes.

-

-

Experimental Protocol:

-

Record a stable baseline of spontaneous contractile activity.

-

Viability Test: Add a standard contracting agent (e.g., a submaximal concentration of acetylcholine or KCl) to ensure tissue viability and responsiveness. Wash the tissue and allow it to return to baseline.

-

Cumulative Concentration-Response Curve:

-

Add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the response to stabilize at each concentration before adding the next.

-

Record the contractile response at each concentration.

-

-

Antagonist Studies (Optional):

-

To investigate the mechanism of action, pre-incubate a separate tissue preparation with an antagonist (e.g., atropine for cholinergic effects, or a 5-HT4 antagonist) for a set period before constructing the this compound concentration-response curve.

-

-

-

Data Analysis:

-

Measure the change in tension (in grams or millinewtons) from the baseline at each concentration of this compound.

-

Express the responses as a percentage of the maximal response to a standard agonist (e.g., acetylcholine) or as a direct measure of tension.

-

Plot the concentration-response data to determine parameters such as EC₅₀ (the concentration that produces 50% of the maximal response).

-

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro study of this compound's effects on gastrointestinal motility.

References

Unveiling the Unintended: An In-depth Technical Guide to the Off-Target Effects of Metoclopramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide, a widely prescribed antiemetic and prokinetic agent, primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, alongside agonism at 5-HT4 receptors.[1][2][3][4][5] However, its clinical utility is often tempered by a range of side effects, many of which stem from its interactions with unintended molecular targets. This technical guide provides a comprehensive investigation into the off-target effects of this compound, offering a detailed overview of its pharmacological profile beyond its primary mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of this compound's complex pharmacology.

Data Presentation: Off-Target Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data on this compound's interaction with various on-target and off-target molecules. These values have been compiled from multiple sources to provide a comparative overview.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Assay Type | Radioligand | Ki (nM) | Reference(s) |

| Dopamine D2 | Rat | Radioligand Binding | [3H]Spiroperidol | 23.3 - 444 | |

| Serotonin 5-HT3 | Human | Radioligand Binding | [3H]GR65630 | 120 - 228 |

Table 2: Inhibitory Concentrations (IC50) and Constants (Ki) of this compound for Off-Target Proteins

| Target Protein | Species | Assay Type | Substrate/Method | IC50 / Ki | Reference(s) |

| hERG Potassium Channel | Human | Whole-Cell Patch Clamp | - | IC50: 5.4 µM | |

| Acetylcholinesterase (AChE) | Human | Enzyme Inhibition | Acetylthiocholine | IC50: 22.4 µM, Ki: 95 nM | |

| Plasma Cholinesterase (PChE) | Human | Enzyme Inhibition | Acetylthiocholine | IC50: 0.316 µM, Ki: 188 nM | |

| Voltage-gated Na+ Channels (Nav1.5) | Human | Whole-Cell Patch Clamp | - | IC50: 458 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the investigation of this compound's off-target effects.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

HEK-293 cells stably expressing the human dopamine D2 receptor.

-

[3H]-Spiperone (Radioligand).

-

Unlabeled Spiperone or Haloperidol (for non-specific binding determination).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the D2 receptor to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-Spiperone, and 50 µL of a high concentration of unlabeled Spiperone or Haloperidol (e.g., 10 µM).

-

Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]-Spiperone, and 50 µL of varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

Objective: To determine the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Materials:

-

HEK-293 or CHO cells stably expressing the hERG channel.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

This compound stock solution.

-

Patch clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (resistance 2-5 MΩ).

Procedure:

-

Cell Preparation:

-

Culture hERG-expressing cells on glass coverslips.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

-

Patch Clamp Recording:

-

Fabricate micropipettes from borosilicate glass capillaries using a pipette puller.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

-

Voltage Protocol and Data Acquisition:

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

-

Record the resulting currents using the patch clamp amplifier and data acquisition software.

-

-

Drug Application:

-

After obtaining a stable baseline recording of hERG currents, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the currents in the presence of each drug concentration until a steady-state effect is reached.

-

-

Data Analysis:

-

Measure the peak amplitude of the hERG tail current in the absence (control) and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

-

Acetylcholinesterase Activity Assay (Ellman's Method)

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.

Materials:

-

Purified acetylcholinesterase or tissue homogenate containing AChE.

-

Acetylthiocholine iodide (ATCI) - Substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

This compound.

-

96-well microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare various concentrations of this compound in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

Control: 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of phosphate buffer, and 10 µL of AChE solution.

-

Inhibitor: 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of this compound solution, and 10 µL of AChE solution.

-

Blank: All reagents except the enzyme.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its off-target screening.

Signaling Pathways

References

Navigating Metoclopramide's Journey: A Technical Guide to Preclinical Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the pharmacokinetics of metoclopramide in key preclinical animal models. By summarizing quantitative data, detailing experimental methodologies, and visualizing a typical study workflow, this document serves as a critical resource for professionals in drug development and pharmacology. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in these models is fundamental to interpreting efficacy and toxicity studies and scaling findings for human clinical trials.

Comparative Pharmacokinetic Parameters of this compound

The disposition of this compound exhibits notable variability across different preclinical species, particularly following oral administration. Intravenous administration generally results in more consistent pharmacokinetic profiles. The following tables summarize key parameters collated from various studies in rats, dogs, and rabbits. These data are essential for interspecies comparison and for building a foundational understanding of the drug's behavior.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Rabbit |

| Dose (mg/kg) | 4 | 5-15 | 0.5 |

| Half-life (t½) | 52 ± 15 min[1] | ~36 min | 0.62 h (37.2 min)[2] |

| AUC (mcg·min/mL) | 290 ± 50[1] | - | - |

| Clearance (CL) | 13 ± 1 mL/min[1] | - | - |

| Volume of Distribution (Vd) | 4.0-4.5 L/kg[1] | >1.1 L/kg | 1.34 L/kg (central) |

Table 2: Oral (PO) Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Rabbit |

| Dose (mg/kg) | 0.1 - 5.0 | High Doses | - |

| Cmax | - | - | - |

| Tmax | - | - | - |

| Bioavailability (F) | 49% - 83% (dose-dependent) | Subject to first-pass metabolism | 40.7% (solution) |

Note: Oral pharmacokinetic parameters show significant interspecies variation, largely attributed to differences in first-pass metabolism. This compound was observed to be eliminated slowly after oral administration in rats.

Detailed Experimental Protocols

The accurate determination of pharmacokinetic parameters relies on meticulously designed and executed experimental protocols. Below is a synthesized methodology representing a typical approach for assessing this compound pharmacokinetics in a preclinical setting, based on common practices cited in the literature.

Animal Models and Housing

-

Species: Male/Female Sprague-Dawley rats, Beagle dogs, or New Zealand White rabbits are commonly used.

-

Health Status: Animals are certified healthy, acclimated to laboratory conditions for at least one week prior to the study, and fasted overnight before dosing, with water provided ad libitum.

-

Housing: Animals are housed in temperature- and humidity-controlled environments with a standard 12-hour light/dark cycle.

Drug Administration

-

Formulation: this compound hydrochloride is typically dissolved in a sterile vehicle such as 0.9% saline for intravenous administration or purified water for oral gavage.

-

Intravenous (IV) Administration: A single bolus dose is administered, often via a cannulated jugular or femoral vein, to ensure rapid and complete entry into the systemic circulation.

-

Oral (PO) Administration: The drug solution is administered directly into the stomach using an oral gavage tube.

Blood Sampling

-

Schedule: Serial blood samples are collected at predetermined time points. A typical schedule includes pre-dose (0), and post-dose at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours.

-

Collection: Blood is collected from a cannulated artery or vein (e.g., tail vein in rats, cephalic vein in dogs and rabbits) into tubes containing an anticoagulant like heparin or EDTA.

-

Processing: Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes) and stored frozen at -20°C or -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Thin-layer chromatography (TLC) followed by photodensitometry has also been used historically.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to isolate the drug from plasma components.

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable data.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with standard software (e.g., WinNonlin®).

-

Parameters Calculated: Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), total body clearance (CL), and volume of distribution (Vd).

-

Bioavailability (F): Absolute oral bioavailability is calculated using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Visualized Experimental Workflow

To further clarify the experimental process, the following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

This guide consolidates critical pharmacokinetic data and procedural information for this compound in common preclinical species. The provided tables, protocols, and workflow diagram offer a robust framework for designing new studies and interpreting existing data, ultimately facilitating the translation of preclinical findings to clinical applications.

References

The Dichotomy of a Prokinetic Agent: An In-depth Technical Guide to the Central and Peripheral Actions of Metoclopramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide, a substituted benzamide, has been a cornerstone in the management of various gastrointestinal motility disorders and as an antiemetic for decades. Its therapeutic efficacy stems from a unique pharmacological profile, exerting distinct and significant actions on both the central nervous system (CNS) and the peripheral gastrointestinal (GI) tract. This technical guide provides a comprehensive exploration of the dual actions of this compound, detailing its molecular mechanisms, the experimental evidence supporting these actions, and the signaling pathways involved. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

I. Molecular Mechanisms and Receptor Interactions

This compound's pharmacological effects are primarily mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors. Its clinical actions are a composite of antagonist activity at dopamine D2 and serotonin 5-HT3 receptors, and agonist activity at serotonin 5-HT4 receptors.[1][2][3]

Central Actions: Antiemesis

This compound's antiemetic properties are predominantly attributed to its effects within the CNS. It readily crosses the blood-brain barrier and acts on the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetogenic substances in the blood.[2][4] The key mechanisms include:

-

Dopamine D2 Receptor Antagonism: this compound blocks D2 receptors in the CTZ, inhibiting the emetic signaling cascade initiated by dopamine.[2][5]

-

Serotonin 5-HT3 Receptor Antagonism: At higher doses, this compound also antagonizes 5-HT3 receptors in the CTZ and on vagal afferent terminals, further contributing to its antiemetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[2][6]

Peripheral Actions: Prokinesis

In the periphery, this compound enhances gastrointestinal motility through a multi-faceted mechanism primarily targeting the upper GI tract:

-

Serotonin 5-HT4 Receptor Agonism: this compound acts as an agonist at 5-HT4 receptors on enteric neurons, which facilitates the release of acetylcholine (B1216132) (ACh).[2][7] Increased ACh levels lead to enhanced esophageal sphincter tone, increased gastric antral contractions, and accelerated gastric emptying.[1][8]

-

Dopamine D2 Receptor Antagonism: Dopamine typically has an inhibitory effect on GI motility. By blocking presynaptic D2 receptors on enteric neurons, this compound further promotes the release of acetylcholine.[1][2] It also antagonizes postsynaptic D2 receptors on gastrointestinal smooth muscle, reducing the inhibitory influence of dopamine.[2]

II. Quantitative Data: Receptor Affinity and Efficacy

The following tables summarize the quantitative data regarding this compound's interaction with its target receptors. These values provide a comparative understanding of its potency at each site.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Dopamine D2 | Human | Recombinant CHO cells | [3H]Spiperone | 64 | [9] |

| Dopamine D2 | Rat | Striatum | [3H]Spiperone | 240 ± 60 | [10] |

| 5-HT3 | Human | Recombinant HEK293 cells | [3H]GR65630 | - | [10] |

| 5-HT3 | Rat | Brain Cortical Membranes | [3H]GR-65630 | 228 | [10] |

Table 2: this compound Receptor Functional Activity (IC50/EC50)

| Receptor | Action | Species | Assay System | IC50/EC50 (nM) | Reference |

| Dopamine D2 | Antagonist | - | - | 483 | [3] |

| 5-HT3 | Antagonist | - | - | 308 | [3] |

| 5-HT4 | Partial Agonist | Human | Isolated Atrial Preparations | pEC50 (vs 5-HT): 8.0 ± 0.3 (in presence of 1µM this compound) | [11] |

III. Experimental Protocols

This section details the methodologies for key experiments used to characterize the central and peripheral actions of this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT3 receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for D2 receptors, rat brain cortex for 5-HT3 receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2, [3H]GR-65630 for 5-HT3), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a separate set of wells will contain a high concentration of a known competing ligand.

-

Incubate the plates at a specific temperature for a set time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Gastric Emptying Scintigraphy

Objective: To quantitatively assess the prokinetic effect of this compound on gastric emptying in humans.[12][13]

Methodology:

-

Patient Preparation:

-

Patients fast overnight.

-

Medications that may affect gastric motility (including prokinetics and opiates) are discontinued (B1498344) for at least 48 hours prior to the study.[12][13]

-

Blood glucose levels are monitored in diabetic patients, as hyperglycemia can delay gastric emptying.[14]

-

-

Test Meal and Drug Administration:

-

Scintigraphic Imaging:

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach on the images.

-

The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.

-

The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero.

-

Gastric emptying rates are compared between the this compound and placebo groups.

-

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To determine the ability of this compound to cross the blood-brain barrier.[15][16]

Methodology:

-

Cell Culture Model:

-

A co-culture model is established using brain capillary endothelial cells grown on a porous membrane insert, with astrocytes and pericytes cultured on the underside of the membrane or in the bottom of the well. This mimics the cellular organization of the BBB.[16]

-

The integrity of the barrier is assessed by measuring the transendothelial electrical resistance (TEER).

-

-

Permeability Assay:

-

This compound is added to the apical (blood side) chamber of the transwell system.

-

At various time points, samples are taken from the basolateral (brain side) chamber.

-

The concentration of this compound in the samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the membrane, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.

-

The Papp value for this compound is compared to that of control compounds with known BBB permeability (e.g., a high-permeability control like caffeine (B1668208) and a low-permeability control).[16]

-

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. graphyonline.com [graphyonline.com]

- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tech.snmjournals.org [tech.snmjournals.org]

- 13. med.emory.edu [med.emory.edu]

- 14. tech.snmjournals.org [tech.snmjournals.org]

- 15. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus this compound Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

The Historical Development of Metoclopramide for Scientific Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide, a substituted benzamide, was first synthesized in the early 1960s during a research program aimed at improving the antiarrhythmic properties of procainamide.[1] It was soon discovered that this new compound possessed potent anti-emetic and gastroprokinetic properties, leading to its introduction into clinical practice in 1964.[[“]] The subsequent decades of research have unraveled a complex pharmacological profile, revealing its interactions with multiple neurotransmitter systems. This technical guide provides an in-depth historical overview of the scientific development of this compound, focusing on its evolving mechanism of action, the key experiments that defined its properties, and the quantitative data that underpins our understanding of this multifaceted drug.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative parameters that define this compound's interaction with its primary targets and its disposition in the human body.

| Parameter | Receptor | Value (Ki) | Reference |

| Binding Affinity | Dopamine (B1211576) D2 | 42 - 240 nM | [3][4] |

| Serotonin (B10506) 5-HT3 | 120 nM | [3] | |

| Functional Activity | Serotonin 5-HT4 | Agonist |

Table 1: Receptor Binding and Functional Activity of this compound. The binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors in vitro. Lower values indicate higher affinity.

| Parameter | Value | Reference |

| Oral Bioavailability | 32 - 100% (highly variable) | |

| Elimination Half-life | 5 - 6 hours | |

| Volume of Distribution (Vd) | ~3.5 L/kg | |

| Plasma Protein Binding | ~30% | |

| Primary Metabolism | Hepatic (CYP2D6 major, CYP3A4 minor) | |

| Primary Excretion | Urine (~85% of oral dose within 72 hours) |

Table 2: Key Pharmacokinetic Parameters of this compound in Humans. These parameters describe the absorption, distribution, metabolism, and excretion of the drug.

Key Experimental Protocols

The scientific understanding of this compound's mechanism of action was built upon several key experimental models. The detailed methodologies for these foundational experiments are outlined below.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This in vitro assay was crucial for quantifying the interaction between this compound and the D2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing a high density of dopamine D2 receptors (e.g., bovine striatum or transfected HEK293 cells).

-

Radioligand: A radiolabeled D2 receptor antagonist with high affinity, typically [3H]spiperone, is used.

-

Incubation: The cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum for 5-HT4 Receptor Agonism

This ex vivo preparation was instrumental in characterizing the prokinetic effects of this compound and identifying its agonistic activity at 5-HT4 receptors.

Objective: To assess the contractile effect of this compound on the guinea pig ileum and determine its mechanism of action.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) and bubbled with 95% O2/5% CO2.

-

Mounting: The ileum segment is mounted vertically, with one end fixed and the other attached to an isometric force transducer to record contractions. An initial resting tension is applied.

-

Equilibration: The tissue is allowed to equilibrate for a period before drug administration.

-

Drug Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting contractile responses are recorded.

-

Antagonist Studies: To identify the receptor involved, the experiment is repeated in the presence of selective antagonists for various receptors (e.g., a 5-HT4 antagonist). A blockade of the this compound-induced contraction by a specific antagonist indicates the involvement of that receptor.

-

Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of this compound.

Ferret Model of Cisplatin-Induced Emesis

The ferret model was pivotal in demonstrating the anti-emetic efficacy of high-dose this compound and linking it to 5-HT3 receptor antagonism.

Objective: To evaluate the anti-emetic efficacy of this compound against a potent emetogen, cisplatin (B142131).

Methodology:

-

Animal Model: The ferret is used as it has a well-developed emetic reflex that is sensitive to chemotherapeutic agents.

-

Induction of Emesis: A single intravenous dose of cisplatin is administered to induce a consistent and long-lasting emetic response (retching and vomiting).

-

Drug Administration: this compound is administered intravenously at various doses, typically before the cisplatin challenge.

-

Observation: The animals are observed for a defined period, and the number of retches and vomits is recorded.

-

Data Analysis: The efficacy of this compound is determined by the dose-dependent reduction in the frequency of emetic episodes compared to a vehicle-treated control group.

Signaling Pathways

This compound's diverse clinical effects stem from its interaction with three distinct receptor-mediated signaling pathways.

Dopamine D2 Receptor Antagonism

This compound's primary anti-emetic effect in the central nervous system is mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ). In the gastrointestinal tract, this antagonism removes the inhibitory effect of dopamine on motility. D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.

Serotonin 5-HT3 Receptor Antagonism

At higher doses, this compound acts as an antagonist at 5-HT3 receptors, which is particularly important for its efficacy against chemotherapy-induced nausea and vomiting. 5-HT3 receptors are ligand-gated ion channels located on peripheral vagal afferent nerves and in the central nervous system.

Serotonin 5-HT4 Receptor Agonism

This compound's prokinetic effects on the upper gastrointestinal tract are mediated, in part, by its agonist activity at 5-HT4 receptors on enteric neurons. 5-HT4 receptors are GPCRs coupled to the Gs signaling pathway.

Conclusion

The scientific journey of this compound from a derivative of an antiarrhythmic drug to a widely used anti-emetic and prokinetic agent is a testament to the value of continued pharmacological investigation. Initially understood as a simple dopamine antagonist, further research revealed a more complex profile involving crucial interactions with the serotonin system. This intricate mechanism of action, elucidated through key in vitro and in vivo experiments, explains its broad spectrum of clinical utility. The serendipitous discovery and subsequent detailed characterization of this compound have not only provided a valuable therapeutic agent but have also paved the way for the development of more selective drugs targeting the D2, 5-HT3, and 5-HT4 receptors, thereby revolutionizing the management of emesis and gastrointestinal motility disorders.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes: Metoclopramide Dopamine D2 Receptor Binding

Application Notes and Protocols: Metoclopramide as a 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide is a widely used therapeutic agent known for its antiemetic and prokinetic properties. Its mechanism of action is complex, involving antagonism of dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT3 receptors, as well as agonism of 5-HT4 receptors.[1][2] The blockade of 5-HT3 receptors is a key component of its antiemetic effect, particularly in the context of chemotherapy-induced nausea and vomiting.[2][3] The 5-HT3 receptor is a ligand-gated ion channel, and its antagonism by drugs like this compound prevents the binding of serotonin, thereby inhibiting the initiation of the vomiting reflex.[2]